1-Bromo-2,3-dichloro-4-ethoxybenzene
Overview
Description
1-Bromo-2,3-dichloro-4-ethoxybenzene is an organic compound with the molecular formula C8H7BrCl2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,3-dichloro-4-ethoxybenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:
Chlorination: The addition of chlorine atoms to the benzene ring using chlorine (Cl2) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,3-dichloro-4-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
1-Bromo-2,3-dichloro-4-ethoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-dichloro-4-ethoxybenzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate can then undergo further reactions, leading to the formation of substituted benzene derivatives .
Comparison with Similar Compounds
1-Bromo-2,3-dichloro-4-ethoxybenzene can be compared with other similar compounds such as:
1-Bromo-2-chloro-4-ethoxybenzene: Similar structure but with one less chlorine atom.
1-Bromo-2,3-dichloro-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Bromo-2,3-dichloro-4-nitrobenzene: Similar structure but with a nitro group instead of an ethoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-bromo-2,3-dichloro-4-ethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMFRIQDTFHZJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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